molecular formula C12H17F3N6O B12463469 4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine; methanol

4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine; methanol

Cat. No.: B12463469
M. Wt: 318.30 g/mol
InChI Key: DCCYUIKHKMHFMF-UHFFFAOYSA-N
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Description

4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine; methanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, solvents like methanol, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethanesulfonyl)-4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
  • 4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine derivatives

Uniqueness

4-(1-Ethyl-5-methylpyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17F3N6O

Molecular Weight

318.30 g/mol

IUPAC Name

[4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine;methanol

InChI

InChI=1S/C11H13F3N6.CH4O/c1-3-20-6(2)7(5-16-20)8-4-9(11(12,13)14)18-10(17-8)19-15;1-2/h4-5H,3,15H2,1-2H3,(H,17,18,19);2H,1H3

InChI Key

DCCYUIKHKMHFMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F)C.CO

Origin of Product

United States

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